molecular formula C20H14ClN3O2 B7707059 3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine

3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine

Cat. No.: B7707059
M. Wt: 363.8 g/mol
InChI Key: FXSQKGXINPGKBM-UHFFFAOYSA-N
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Description

3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is a heterocyclic compound that features a unique combination of oxadiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under cyclization conditions.

    Coupling with Pyridine Derivative: The oxadiazole intermediate is then coupled with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: The inhibition of these enzymes can lead to the disruption of essential metabolic pathways, ultimately resulting in the death of the pathogen.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring but differs in the substituents attached to the ring.

    2-Methoxy-6-phenylpyridine: This compound shares the pyridine ring but lacks the oxadiazole moiety.

Uniqueness

3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is unique due to the combination of the oxadiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal and material chemistry .

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c1-25-20-16(11-12-17(22-20)13-5-3-2-4-6-13)18-23-19(26-24-18)14-7-9-15(21)10-8-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSQKGXINPGKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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